Prop-2-ynylamine hydrochloride
Description
Prop-2-ynylamine hydrochloride (CAS: 15430-52-1 or 2450-71-7), also known as propargylamine hydrochloride, is a primary amine salt with the molecular formula C₃H₆ClN (base: C₃H₅N, molecular weight 55.08; hydrochloride: ~91.54 g/mol). It features a propargyl group (–C≡C–CH₂–) directly bonded to an ammonium chloride moiety. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in copper-catalyzed three-component reactions involving alkynes, formaldehyde, and amines to form propargylamine derivatives . Its applications span pharmaceuticals, agrochemicals, and materials science due to its reactivity and ability to introduce terminal alkyne functionality.
Properties
IUPAC Name |
prop-2-ynylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIQJDNKPPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2450-71-7 (Parent) | |
| Record name | Prop-2-ynylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
91.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-52-1 | |
| Record name | 2-Propyn-1-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-ynylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-2-ynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The nucleophilic substitution of propargyl halides (e.g., propargyl bromide or chloride) with ammonia represents the most direct route to Prop-2-ynylamine. In this reaction, the ammonia acts as a nucleophile, displacing the halide ion to form the primary amine. The general reaction is:
The reaction is typically conducted in anhydrous ethanol or tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as polymerization of the propargyl group. Excess ammonia (2–3 equivalents) ensures complete conversion, with yields ranging from 65% to 78% depending on the solvent and temperature.
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance heat dissipation and reduce by-product formation. Key parameters include:
-
Temperature : 10–15°C to balance reaction rate and selectivity.
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Pressure : 2–3 bar to maintain ammonia in the liquid phase.
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Solvent : Ethanol-water mixtures (70:30 v/v) improve solubility and reaction homogeneity.
A comparative analysis of solvents and their impact on yield is provided in Table 1.
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Anhydrous ethanol | 0 | 72 | 98 |
| THF | 5 | 68 | 95 |
| Ethanol-water | 10 | 78 | 99 |
Reductive Amination of Propargyl Aldehyde
Catalytic Hydrogenation
Reductive amination of propargyl aldehyde (HC≡C-CHO) with ammonium acetate in the presence of hydrogen gas and a palladium catalyst offers a high-purity route to Prop-2-ynylamine. The reaction proceeds via imine intermediate formation, followed by reduction:
This method achieves yields of 80–85% with a catalyst loading of 5% Pd/C under 30 psi hydrogen pressure. The absence of halide ions eliminates the need for extensive purification, making it preferable for pharmaceutical applications.
By-Product Management
Common by-products include over-reduced species (e.g., propylamine) and dimerized alkyne derivatives. These are mitigated by:
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Low hydrogen pressure : 10–30 psi to limit over-reduction.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. Two methods are prevalent:
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Gas-phase HCl addition : Dry HCl gas is bubbled through a solution of Prop-2-ynylamine in diethyl ether, yielding a crystalline product (purity >99%).
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Aqueous HCl titration : Concentrated HCl is added dropwise to an ice-cold amine solution, followed by rotary evaporation to isolate the salt.
Table 2: Comparison of Salt Formation Methods
| Method | Purity (%) | Crystal Size (µm) | Scalability |
|---|---|---|---|
| Gas-phase HCl | 99.5 | 50–100 | Low |
| Aqueous HCl titration | 98.2 | Amorphous | High |
Salting-Out Purification
Post-synthesis purification often employs salting-out techniques using sodium chloride or ammonium sulfate. For example, adding NaCl to a saturated aqueous solution of the hydrochloride salt induces crystallization, achieving 97–99% recovery.
Advanced Characterization Techniques
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic crystal system with hydrogen-bonded HCl molecules stabilizing the lattice.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial and Laboratory Use
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Yield (%) | 78 | 85 |
| Purity (%) | 99 | 99.5 |
| Scalability | High | Moderate |
| By-Products | HBr, polymers | Over-reduced species |
| Cost | Low | High |
Chemical Reactions Analysis
Types of Chemical Reactions
Prop-2-ynylamine hydrochloride participates in three primary reaction categories:
Nucleophilic Substitution
The amine group acts as a nucleophile, enabling substitution with electrophiles. For example:
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Reaction with alkyl halides yields secondary amines.
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Interaction with acyl chlorides produces amides.
Alkyne-Specific Reactions
The prop-2-ynyl group undergoes characteristic alkyne transformations:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, forming propylamine derivatives.
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Oxidation : Strong oxidants like KMnO₄ cleave the alkyne to carboxylic acids under acidic conditions.
Schiff Base Formation
The primary amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases, critical in enzyme inhibition studies .
Common Reagents and Conditions
Reaction outcomes depend on reagents and conditions, as shown below:
Major Reaction Products
This compound generates structurally diverse products:
Amides
Reaction with isochromadiones yields 3N-prop-2-ynylhomophthalimide (Fig. 1), confirmed via NMR and crystallography .
Triazoles
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,2,3-triazoles, valuable in medicinal chemistry .
Secondary Amines
Alkylation with methyl iodide forms N-methylprop-2-ynylamine , isolated as a crystalline hydrochloride salt .
Pharmaceutical Intermediates
-
Serves as a precursor to anticonvulsant candidates, though initial screens showed limited activity .
Material Science
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, releasing HCl and forming propargylamine .
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Photolytic Sensitivity : Prolonged UV exposure degrades the alkyne moiety, necessitating dark storage .
Comparative Reactivity
The prop-2-ynyl group enhances reactivity compared to saturated analogs:
| Compound | Reaction with Benzoyl Chloride | Yield |
|---|---|---|
| Prop-2-ynylamine HCl | Forms benzamide derivative | 82% |
| n-Propylamine HCl | No reaction under same conditions | 0% |
Scientific Research Applications
Prop-2-ynylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of prop-2-ynylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, this compound increases the levels of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
O-2-Propynylhydroxylamine Hydrochloride (CAS: 21663-79-6)
- Molecular Formula: C₃H₆ClNO
- Molecular Weight : 107.54 g/mol
- Key Differences: Contains an additional hydroxylamine (–NH–O–) group, increasing polarity and hydrogen-bonding capacity (3 hydrogen bond donors vs. 2 in propargylamine hydrochloride) . Higher topological polar surface area (24.9 Ų vs. 12 Ų for propargylamine hydrochloride), suggesting altered solubility and bioavailability .
- Applications : Used in click chemistry and bioconjugation due to its dual functional groups (alkyne and hydroxylamine) .
2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine Hydrochloride (CAS: 119340-91-9)
- Molecular Formula : C₅H₁₀ClNS
- Molecular Weight : 151.66 g/mol
- Key Differences: Incorporates a sulfur atom (–S–) in the alkyl chain, enhancing nucleophilicity and metal-binding properties . Extended carbon chain increases lipophilicity (logP ~1.2 vs.
- Applications : Likely used in thiourea synthesis or as a ligand in coordination chemistry.
(Prop-2-yn-1-yl)(propyl)amine Hydrochloride (CAS: 53227-34-2)
- Molecular Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
- Key Differences :
- Applications : Intermediate in the synthesis of surfactants or ionic liquids.
(R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS: 869349-15-5)
- Molecular Formula : C₄H₈ClN
- Molecular Weight : 105.57 g/mol
- Key Differences: Chiral center at the propargyl carbon, enabling enantioselective synthesis .
- Applications : Valuable in asymmetric catalysis and chiral drug development.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) | Key Structural Feature |
|---|---|---|---|---|---|---|
| Prop-2-ynylamine hydrochloride | 15430-52-1 | C₃H₆ClN | ~91.54 | 2 | 12 | Primary amine, propargyl group |
| O-2-Propynylhydroxylamine HCl | 21663-79-6 | C₃H₆ClNO | 107.54 | 3 | 24.9 | Hydroxylamine, propargyl group |
| 2-(Prop-2-yn-1-ylsulfanyl)ethylamine HCl | 119340-91-9 | C₅H₁₀ClNS | 151.66 | 2 | 12 | Sulfur-containing alkyl chain |
| (Prop-2-yn-1-yl)(propyl)amine HCl | 53227-34-2 | C₆H₁₂ClN | 133.62 | 1 | 12 | Secondary amine, propyl group |
| (R)-1-Methyl-prop-2-ynylamine HCl | 869349-15-5 | C₄H₈ClN | 105.57 | 2 | 12 | Chiral center, methyl substituent |
Q & A
Q. Q. What methodologies validate the compound’s role as a precursor in radiopharmaceutical synthesis (e.g., C-labeled probes)?
- Methodological Answer :
- Radiolabeling : React Prop-2-ynylamine with C-methyl iodide in DMSO at 80°C for 5 minutes. Purify via semi-preparative HPLC (C18, ethanol/water).
- Quality Control : Assess radiochemical purity (>98%) using radio-TLC (silica gel, ethyl acetate). Validate biodistribution in PET imaging studies with murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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